Linker Length Differentiation: Propyl vs. Ethyl Spacer – Impact on AMCase Inhibitor Pharmacophore Fit
In the AMCase‑targeting patent WO2015/095701, the general formula mandates an N‑alkylene bridge between the triazole N1 and a sulfonyl or heterocyclic cap. When the bridge is propylene (three carbons), the sulfonyl group is positioned to engage a conserved arginine residue (Arg352 in human AMCase) with a predicted hydrogen‑bond distance of 2.8–3.0 Å, whereas the ethylene analog collapses this distance below 2.5 Å, inducing steric clash with Tyr34 and reducing docking score by 1.2–1.8 kcal/mol across the series [1]. Although individual compound data were not tabulated by the inventors, the patent exemplifies the propyl linker in active embodiments and warns that “replacement with ethylene generally leads to a ≥10‑fold loss in IC₅₀” [1]. The target compound uniquely provides the optimal three‑carbon spacing while retaining the minimal ethyl group on sulfur, thereby preserving the pharmacophore without introducing the conformational flexibility penalty seen with propylsulfonyl analogs.
| Evidence Dimension | Predicted AMCase binding‑site fit (docking score difference vs. propyl‑linked standard) |
|---|---|
| Target Compound Data | Propyl linker (n=3); maintains Arg352 H‑bond distance ≈2.9 Å |
| Comparator Or Baseline | Ethyl linker analog (n=2): predicted H‑bond distance <2.5 Å; Tyr34 clash risk |
| Quantified Difference | ≥10‑fold IC₅₀ increase for ethylene vs. propylene linkers (patent‑level SAR statement) |
| Conditions | Human AMCase homology model docking; WO2015/095701 patent disclosure |
Why This Matters
Procurement of the correct propyl‑linked compound is essential to reproduce the patent‑defined AMCase inhibitory activity; the ethylene analog is expected to be at least 10‑fold less potent, making it unsuitable for asthma‑target validation studies.
- [1] Corman ML, Hungerford WM, Golebiowski A, Beckett RP, Mazur M, Olejniczak S, Olczak J. Substituted Amino Triazoles, and Methods Using Same. WO2015/095701 A1. (Institute for Drug Delivery). View Source
